2-(1-Methylazepan-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylazepan-4-yl)acetic acid is a chemical compound with the molecular formula C9H17NO2 It is known for its unique structure, which includes a seven-membered azepane ring with a methyl group at the nitrogen atom and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylazepan-4-yl)acetic acid typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the nitrogen atom of the azepane ring using methylating agents such as methyl iodide.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through carboxylation reactions involving suitable reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylazepan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(1-Methylazepan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Methylazepan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)acetic acid: Similar structure with a six-membered piperidine ring instead of a seven-membered azepane ring.
2-(1-Methylpyrrolidin-4-yl)acetic acid: Contains a five-membered pyrrolidine ring.
2-(1-Methylpiperazin-4-yl)acetic acid: Features a six-membered piperazine ring with two nitrogen atoms.
Uniqueness
2-(1-Methylazepan-4-yl)acetic acid is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its five- and six-membered counterparts. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-(1-methylazepan-4-yl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-10-5-2-3-8(4-6-10)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI Key |
BYPJUZDWADRQOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(CC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.